Cytotoxicity and DNA Damage vs Doxorubicin
Berubicin demonstrates superior cytotoxicity compared to its parent analog, doxorubicin, across multiple cancer cell types. This is evidenced by lower IC50 values in multiple myeloma cell lines and consistently higher induction of apoptosis and DNA damage [1]. This enhanced potency is observed despite Berubicin's ability to evade efflux pumps, a major limitation of doxorubicin [2].
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | Berubicin: 5.99 nM (U266), 5.21 nM (MM1S), 3.99 nM (ARP-1) |
| Comparator Or Baseline | Doxorubicin: 14.63 nM (U266), 7.24 nM (MM1S), 11.06 nM (ARP-1) |
| Quantified Difference | Berubicin is 2.4x, 1.4x, and 2.8x more potent, respectively. |
| Conditions | Human multiple myeloma cell lines (U266, MM1S, ARP-1) in vitro; 48h treatment; MTS assay |
Why This Matters
Higher potency in vitro suggests Berubicin may achieve greater tumor cell kill at lower systemic concentrations, potentially improving the therapeutic index.
- [1] Wang, M. et al. (2012). Effect of berubicin, the 4'-o-benzylated doxorubicin analog, on growth inhibition and apoptosis in multiple myeloma. Journal of Clinical Oncology, 30(15_suppl), e18557. View Source
- [2] Silberman, S. et al. (2021). RTID-03. Design and initiation of pivotal studies for berubicin, a novel, potent topoisomerase II poison for the treatment of recurrent glioblastoma multiforme (GBM). Neuro-Oncology, 23(Suppl 6), vi193. View Source
